N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide
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Overview
Description
N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide is a chemical compound with a complex structure that has been widely used in scientific research. This compound is commonly referred to as "compound X" and has been shown to have diverse biological activities. The purpose of
Mechanism of Action
The mechanism of action of N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide is complex and not fully understood. It has been shown to interact with various enzymes and receptors, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and the G protein-coupled receptor 55 (GPR55). It has also been shown to inhibit the production of inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide has been shown to have diverse biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide in lab experiments is its diverse biological activities. It can be used to study various biological processes, including inflammation, pain, cancer, and neurodegenerative diseases. However, one of the limitations is its complex structure, which can make it difficult to synthesize and purify.
Future Directions
There are several future directions for the use of N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide in scientific research. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to study its interaction with various enzymes and receptors to better understand its mechanism of action. Additionally, it can be used as a tool compound to study the structure-activity relationship of similar compounds.
Synthesis Methods
The synthesis method of N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide is a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-fluorobenzylamine with 4-acetyl-3,5-dimethylphenyl isocyanate to form an intermediate product. This intermediate product is then reacted with methyl oxalyl chloride to form the final product N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide.
Scientific Research Applications
N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide has been widely used in scientific research as a tool compound to study various biological processes. It has been shown to have diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a probe to study the mechanism of action of various enzymes and receptors.
properties
IUPAC Name |
N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-12-8-17(9-13(2)18(12)14(3)24)22-19(25)20(26)23(4)11-15-6-5-7-16(21)10-15/h5-10H,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHLCZOPSQZZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C(=O)N(C)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide |
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